molecular formula C12H12FNS B8164227 1-(4-(4-Fluorophenyl)thiophen-2-yl)ethanamine

1-(4-(4-Fluorophenyl)thiophen-2-yl)ethanamine

Cat. No.: B8164227
M. Wt: 221.30 g/mol
InChI Key: MRXNIDZSWLZTBA-UHFFFAOYSA-N
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Description

1-(4-(4-Fluorophenyl)thiophen-2-yl)ethanamine is a substituted thiophene derivative featuring a 4-fluorophenyl group at the 4-position of the thiophene ring and an ethanamine moiety at the 2-position. This compound belongs to a class of bioactive molecules where the thiophene scaffold is often modified to tune electronic, steric, or binding properties. The fluorophenyl group enhances lipophilicity and may influence intermolecular interactions such as π-stacking or halogen bonding .

Properties

IUPAC Name

1-[4-(4-fluorophenyl)thiophen-2-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNS/c1-8(14)12-6-10(7-15-12)9-2-4-11(13)5-3-9/h2-8H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXNIDZSWLZTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CS1)C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(4-Fluorophenyl)thiophene

The Suzuki-Miyaura reaction, widely employed for biaryl synthesis, can be adapted to construct 4-(4-fluorophenyl)thiophene. While existing patents describe 2-arylthiophene synthesis, modifying the substrate to 4-bromothiophene enables regioselective coupling:

Reaction Scheme :

4-Bromothiophene+4-Fluorophenylboronic AcidPd catalyst, base4-(4-Fluorophenyl)thiophene\text{4-Bromothiophene} + \text{4-Fluorophenylboronic Acid} \xrightarrow{\text{Pd catalyst, base}} \text{4-(4-Fluorophenyl)thiophene}

Conditions :

  • Catalyst : Pd(OAc)2_2 (1 mol%) with PPh3_3 ligand.

  • Solvent : Tetrahydrofuran (THF) or 2-methyltetrahydrofuran.

  • Base : Aqueous Na2_2CO3_3.

  • Temperature : 50–80°C.

Challenges :

  • Limited commercial availability of 4-bromothiophene necessitates custom synthesis via directed ortho-metalation or electrophilic substitution.

  • Competing homocoupling of boronic acid requires rigorous exclusion of oxygen.

Functionalization at the 2-Position: Bromination and Amination

With the 4-(4-fluorophenyl)thiophene intermediate, bromination at the 2-position is achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions:

Bromination :

4-(4-Fluorophenyl)thiopheneNBS, AIBN, CCl42-Bromo-4-(4-fluorophenyl)thiophene\text{4-(4-Fluorophenyl)thiophene} \xrightarrow{\text{NBS, AIBN, CCl}_4} \text{2-Bromo-4-(4-fluorophenyl)thiophene}

Amination :
Buchwald-Hartwig coupling introduces the ethanamine group:

2-Bromo-4-(4-fluorophenyl)thiophene+NH2CH2CH3Pd(dba)2,Xantphos1-(4-(4-Fluorophenyl)thiophen-2-yl)ethanamine\text{2-Bromo-4-(4-fluorophenyl)thiophene} + \text{NH}2\text{CH}2\text{CH}3 \xrightarrow{\text{Pd(dba)}2, \text{Xantphos}} \text{this compound}

Optimization Considerations :

  • Ligand selection (Xantphos vs. BINAP) impacts yield and regioselectivity.

  • Solvents such as toluene or dioxane enhance catalyst stability.

Diazotization and Coupling Strategy for Thiophene Core Synthesis

Diazotization of Para-Fluoroaniline

Patent CN104292209A details diazotization of para-fluoroaniline followed by coupling with thiophene. While this method produces 2-(4-fluorophenyl)thiophene, adapting it for 4-aryl substitution requires thiophene derivatives pre-functionalized at the 4-position.

Reaction Modifications :

  • Use 4-aminothiophene derivatives to diazotize and couple with fluorobenzene boronic acids.

  • Copper powder (5–10% wt) catalyzes the coupling, with alcohols (e.g., propanol) as co-solvents.

Limitations :

  • Low yields (30–40%) due to competing side reactions.

  • Requires stoichiometric nitrous acid, complicating scalability.

Reductive Amination Pathway

Synthesis of 2-Acetyl-4-(4-fluorophenyl)thiophene

Friedel-Crafts acylation introduces an acetyl group at the 2-position of 4-(4-fluorophenyl)thiophene:

4-(4-Fluorophenyl)thiopheneAcCl, AlCl32-Acetyl-4-(4-fluorophenyl)thiophene\text{4-(4-Fluorophenyl)thiophene} \xrightarrow{\text{AcCl, AlCl}_3} \text{2-Acetyl-4-(4-fluorophenyl)thiophene}

Challenges :

  • Thiophene’s electron-rich nature promotes over-acylation.

  • Lewis acids (AlCl3_3) must be rigorously anhydrous.

Reductive Amination to Ethanamine

The ketone is converted to the amine via reductive amination:

2-Acetyl-4-(4-fluorophenyl)thiophene+NH4OAcNaBH3CNThis compound\text{2-Acetyl-4-(4-fluorophenyl)thiophene} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{this compound}

Conditions :

  • Solvent : Methanol or ethanol.

  • pH : 4–6 (acetic acid buffer).

  • Yield : 60–75% (extrapolated from analogous reactions).

Direct Amination via Cross-Coupling

Buchwald-Hartwig Amination of 2-Bromothiophene Derivatives

A one-pot approach couples 4-(4-fluorophenyl)-2-bromothiophene with ethylamine:

4-(4-Fluorophenyl)-2-bromothiophene+NH2CH2CH3Pd2(dba)3,RuPhosTarget Compound\text{4-(4-Fluorophenyl)-2-bromothiophene} + \text{NH}2\text{CH}2\text{CH}3 \xrightarrow{\text{Pd}2(\text{dba})_3, \text{RuPhos}} \text{Target Compound}

Catalytic System :

  • Ligand : RuPhos enhances turnover frequency.

  • Base : Cs2_2CO3_3 for deprotonation.

Advantages :

  • High functional group tolerance.

  • Single-step installation of ethanamine.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Purity Scalability
Suzuki + BuchwaldSuzuki coupling, bromination, amination~50%>98%Moderate
DiazotizationDiazotization, coupling30–40%85–90%Low
Reductive AminationFriedel-Crafts, reductive amination60–75%95%High
Direct BuchwaldOne-pot coupling65–80%>99%High

Insights :

  • The direct Buchwald method offers superior yield and scalability but requires expensive catalysts.

  • Reductive amination balances cost and efficiency, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(4-Fluorophenyl)thiophen-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the fluorophenyl group can be further functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-(4-(4-Fluorophenyl)thiophen-2-yl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic semiconductors.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 1-(4-(4-Fluorophenyl)thiophen-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural Analogues with Substituted Thiophene Cores

The following compounds share the thiophene-ethanamine backbone but differ in aryl substitutions or regiochemistry:

Compound Name Substituents on Thiophene Molecular Formula Molecular Weight Key Structural Differences Reference
1-(4-(4-Fluorophenyl)thiophen-2-yl)ethanamine 4-(4-Fluorophenyl) at C4; ethanamine at C2 C12H12FNS 221.29 Fluorine at para position of phenyl
1-(4-(p-Tolyl)thiophen-2-yl)ethanamine 4-(p-Tolyl) at C4; ethanamine at C2 C13H15NS 217.34 Methyl group replaces fluorine
1-(4-(o-Tolyl)thiophen-2-yl)ethanamine 4-(o-Tolyl) at C4; ethanamine at C2 C13H15NS 217.34 Methyl at ortho position of phenyl
1-(Thiophen-2-yl)ethanamine Ethanamine at C2; no aryl substituent C6H9NS 127.21 Lacks fluorophenyl group

Key Observations :

  • Electron-Withdrawing vs. This may influence solubility, reactivity, or receptor binding .
  • Regiochemistry : The o-tolyl derivative introduces steric hindrance near the thiophene core, which could affect conformational flexibility or intermolecular interactions .

Fluorophenyl-Containing Analogues Without Thiophene

Compounds retaining the 4-fluorophenyl group but lacking the thiophene scaffold:

Compound Name Core Structure Molecular Formula Molecular Weight Functional Differences Reference
1-(4-Fluorophenyl)ethanamine Benzene-ethanamine C8H10FN 139.17 No thiophene ring; simpler structure
2-[(4-Fluorophenyl)sulfonyl]ethanamine Sulfonyl-linked fluorophenyl C8H10FNO2S 203.23 Sulfonyl bridge adds polarity

Key Observations :

  • Scaffold Simplification : Removing the thiophene ring (as in 1-(4-fluorophenyl)ethanamine) reduces molecular complexity and may enhance metabolic stability but could diminish π-π interactions critical for target engagement .
  • Polarity Modulation : The sulfonyl group in 2-[(4-fluorophenyl)sulfonyl]ethanamine increases hydrophilicity, which might improve aqueous solubility but reduce membrane permeability .

Piperazine-Modified Thiophene Derivatives

Compounds combining thiophene with piperazine moieties (e.g., from and ):

Compound Name (Example) Core Structure Molecular Formula Molecular Weight Key Features Reference
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanol Benzo[b]thiophene with piperazine and propanol C24H26FN3O3S 467.55 Extended linker; methoxy groups

Key Observations :

  • Increased Complexity: Piperazine and propanol extensions introduce hydrogen-bonding sites and bulkiness, which may enhance selectivity for certain receptors (e.g., serotonin or dopamine receptors) .
  • Methoxy Groups: The 4,7-dimethoxy substitution on benzo[b]thiophene could enhance planarity and π-stacking compared to the non-methoxy target compound .

Implications for Structure-Activity Relationships (SAR)

While direct pharmacological data for this compound are absent in the evidence, insights can be extrapolated:

  • Fluorine Role : The para-fluorine on the phenyl group may enhance metabolic stability by resisting oxidative degradation, a feature observed in fluorinated pharmaceuticals .
  • Thiophene vs. Benzene : Thiophene’s aromaticity and smaller size compared to benzene could influence binding pocket compatibility in biological targets .

Biological Activity

1-(4-(4-Fluorophenyl)thiophen-2-yl)ethanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a fluorophenyl group, which can significantly influence its electronic properties and biological reactivity. The compound's molecular formula is C11H12FNSC_{11}H_{12}FNS, with a molecular weight of approximately 215.28 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its potential to inhibit various bacterial strains, with preliminary studies suggesting efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the modulation of key signaling pathways related to cell proliferation and survival.

Table 2: Anticancer Activity

Cell LineIC50 (μM)
HeLa15.5
MCF-722.3
A54918.7

The biological activity of this compound is thought to involve its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzymes involved in disease pathways or activate receptors that trigger therapeutic responses. For instance, it has been suggested to inhibit certain kinases that are crucial for cancer cell survival.

Study on Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, the antimicrobial efficacy of the compound was tested against a panel of pathogenic bacteria. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 32 μg/mL, indicating its potential as a therapeutic agent against infections caused by resistant strains .

Study on Anticancer Activity

A separate study focused on the anticancer properties of this compound revealed that it induces apoptosis in cancer cells through the activation of caspase pathways. This study highlighted the compound's ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, thereby promoting cell death in tumor cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-(4-fluorophenyl)thiophen-2-yl)ethanamine, and what methodological considerations are critical for optimizing yield?

  • Answer : The compound can be synthesized via condensation reactions using acetylthiophene derivatives and fluorinated benzaldehydes. For example, analogous methods involve reacting 2-acetylthiophene with 4-chlorobenzaldehyde in the presence of ammonium acetate and ethyl cyanoacetate under reflux conditions . Key considerations include:

  • Catalyst selection : Ammonium acetate acts as a mild acid catalyst, but alternatives like piperidine may alter reaction kinetics.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended to isolate the ethanamine derivative.
    • Data Contradiction : Yields may vary depending on electron-withdrawing substituents (e.g., -F vs. -Cl); fluorophenyl groups may require longer reaction times due to reduced electrophilicity compared to chlorophenyl analogs .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Answer : A multi-technique approach is essential:

  • NMR : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR confirm substitution patterns on the thiophene and fluorophenyl rings. For example, coupling constants in 1H^{1}\text{H}-NMR distinguish between 2- and 3-thiophene substitution .
  • Mass Spectrometry : High-resolution ESI-MS provides accurate molecular ion ([M+H]+^+) validation.
  • X-ray Crystallography : Resolves stereochemical ambiguities; fluorophenyl-thiophene dihedral angles can be compared to analogs like 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one .
    • Advanced Tip : Overlapping peaks in 1H^{1}\text{H}-NMR (e.g., thiophene protons) may require 2D-COSY or NOESY for resolution .

Q. How should this compound be stored to ensure stability, and what degradation pathways are most likely?

  • Answer :

  • Storage : Store at 2–8°C under inert gas (argon) to prevent oxidation. Airtight containers with desiccants (e.g., silica gel) mitigate hygroscopic degradation .
  • Degradation Pathways :
  • Oxidation : The ethanamine group is prone to oxidation, forming imine byproducts. Regular TLC monitoring is advised.
  • Photodegradation : Fluorophenyl-thiophene systems may undergo [2+2] cycloaddition under UV light; amber glass vials are recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of fluorophenyl-thiophene ethanamine derivatives?

  • Answer :

  • Substituent Variation : Synthesize analogs with electron-donating (e.g., -OCH3_3) or -withdrawing (-NO2_2) groups on the phenyl ring to assess electronic effects on receptor binding.
  • Pharmacological Assays : Use radioligand displacement assays (e.g., for serotonin or dopamine receptors) to quantify affinity. Reference standards like 2-(4-ethoxy-3,5-dimethoxyphenyl)ethanamine can guide assay design .
  • Data Analysis : Apply Hansch analysis to correlate logP values with activity; fluorinated analogs often exhibit enhanced blood-brain barrier permeability .

Q. What computational strategies are suitable for modeling the interaction of this compound with biological targets?

  • Answer :

  • Docking Studies : Use crystallographic data (e.g., PDB IDs for monoamine transporters) to model ligand-receptor interactions. The fluorophenyl group’s electrostatic potential can be mapped using DFT calculations .
  • MD Simulations : Assess stability of the ligand-receptor complex over 100-ns trajectories; focus on thiophene ring flexibility and fluorine’s role in hydrophobic packing .
  • QSAR Models : Train models with descriptors like molar refractivity and H-bond acceptor count, validated against experimental IC50_{50} data from analogs .

Q. What analytical challenges arise in resolving isomeric or polymorphic forms of this compound, and how can they be addressed?

  • Answer :

  • Isomer Discrimination : Use chiral HPLC (e.g., CHIRALPAK® AD-H column) with hexane/isopropanol mobile phases to separate enantiomers. Circular dichroism (CD) spectroscopy confirms absolute configuration .
  • Polymorph Detection : Variable-temperature XRD identifies polymorphic transitions. For example, a metastable form may convert to a stable monoclinic phase above 150°C .
  • Contamination Risks : GC-MS headspace analysis detects volatile byproducts (e.g., unreacted acetylthiophene) that co-elute during chromatography .

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